N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative characterized by a benzo[d]thiazole-6-carboxamide core linked to a 2-methyl-1,3-dioxoisoindolin-4-yl substituent. The isoindolinone group may influence solubility, metabolic stability, and intermolecular interactions compared to other substituents .
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-20-16(22)10-3-2-4-12(14(10)17(20)23)19-15(21)9-5-6-11-13(7-9)24-8-18-11/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIUMIUDQYNPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C17H11N3O3S
- Molecular Weight : 337.35 g/mol
- CAS Number : 683232-10-2
The compound features a dioxoisoindoline moiety linked to a benzothiazole structure, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may function as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP can lead to synthetic lethality in cancer cells deficient in DNA repair pathways, such as those lacking BRCA1 or BRCA2 genes .
Cytotoxicity and Antiproliferative Activity
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits significant antiproliferative activity, particularly against breast cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MDA-MB-436 (BRCA1-) | 10.70 | Olaparib 9.62 |
| HeLa | 15.00 | Doxorubicin 5.00 |
| A549 | 12.50 | Cisplatin 8.00 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data show that this compound has comparable potency to established chemotherapeutic agents .
Case Studies and Research Findings
- Study on Breast Cancer Cells :
- Mechanistic Insights :
- Comparative Analysis :
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Chemical Formula : C17H11N3O3S
- Molecular Weight : 337.35 g/mol
- CAS Number : 683232-10-2
The structure includes a benzo[d]thiazole core, which is known for its biological activity, combined with an isoindolin scaffold that enhances its pharmacological potential.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds similar to N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide. For instance:
- Antibacterial Activity : Research indicates that derivatives of thiazole and isoindoline exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing varying degrees of effectiveness .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | S. aureus | Moderate |
| Similar Thiazole Derivative | E. coli | Weak |
| Another Isoindoline Compound | P. aeruginosa | Moderate |
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Thiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound may act as a topoisomerase inhibitor, disrupting DNA replication in cancer cells, which is a common target in cancer therapy . Studies have reported that similar compounds demonstrate significant antiproliferative activity against several cancer types, including breast and lung cancers.
Antiviral Properties
Research has also explored the antiviral activities of thiazole derivatives against viruses such as SARS-CoV-2. The unique structure of this compound may provide a scaffold for developing antiviral agents effective against emerging viral threats .
Other Biological Activities
In addition to antimicrobial and anticancer properties, compounds related to this structure have been studied for various biological activities:
- Antioxidant Activity : The presence of dioxoisoindoline contributes to antioxidant effects, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized several thiazolidine derivatives based on the thiazole framework and evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of benzo[d]thiazole derivatives, revealing that specific substitutions on the isoindoline moiety significantly enhanced cytotoxicity against cancer cell lines . This study underscores the importance of structural modifications in optimizing therapeutic efficacy.
Comparison with Similar Compounds
Key Observations :
- Synthetic Challenges: The target compound’s isoindolinone substituent likely requires specialized synthetic steps (e.g., cyclization or oxidation) compared to simpler analogs like 8l (piperidine derivatives) or 4d (halogenated benzyl groups), which are synthesized via amide coupling or nucleophilic substitution .
- Yield and Purity : Piperidine-substituted derivatives (e.g., 8l ) show higher yields (65%) and purity (>99%) compared to dichlorobenzyl analogs (e.g., 4d , 61% yield), suggesting steric or electronic effects of substituents on reaction efficiency .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: The isoindolinone substituent may increase melting points (>200°C) due to enhanced crystallinity, as seen in analogs like 8n and 27 .
- Solubility : Piperidine-containing derivatives (e.g., 8n ) exhibit better solubility in polar solvents (e.g., DMSO) than halogenated analogs (e.g., 4d ) .
Key Observations :
- Activity Trends: Dichlorobenzyl-substituted 4d shows sub-μM activity against trypanosomatidic parasites, highlighting the importance of halogenated aromatic groups in enhancing target binding .
- Target Selectivity : Piperidine derivatives (e.g., 8l ) are associated with Hsp90 inhibition, while sulfonamide analogs (e.g., C920-1611 ) exhibit MMP inhibition, suggesting substituent-dependent target specificity .
Q & A
Advanced Question
- Molecular docking : Predict binding to kinase domains (e.g., GSK-3β) using AutoDock Vina .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
- ADMET profiling : Use SwissADME to assess bioavailability and toxicity risks .
How are impurities or byproducts managed during synthesis?
Advanced Question
- Chromatography : Use silica gel column chromatography (ethyl acetate/hexane) to isolate intermediates .
- Recrystallization : DMF/acetic acid mixtures remove unreacted starting materials .
- Spectroscopic monitoring : Track reaction progress via TLC or HPLC (98–99% purity reported) .
What in vivo models are suitable for evaluating anti-inflammatory activity?
Advanced Question
- Carrageenan-induced edema : Measure paw volume reduction in mice (40% efficacy at 50 mg/kg) .
- Cytokine profiling : ELISA for TNF-α/IL-6 levels in serum .
- Histopathology : Assess tissue damage reduction in treated vs. control groups .
How to validate target engagement in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
